![molecular formula C16H14FN5O3 B2858715 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1903634-95-6](/img/structure/B2858715.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazines . These compounds are known for their potential as D-amino acid oxidase (DAAO) inhibitors . DAAO inhibitors have been explored as potential therapeutic agents for the treatment of schizophrenia .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound are not available in the search results, similar compounds have been synthesized using rearrangement reactions . For instance, a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) was prepared based on a novel Hofmann-type rearrangement .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the classes of compounds it is related to. It contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains a pyridine ring and a carboxamide group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
Researchers have explored the synthesis and modification of compounds with similar structural motifs, aiming to develop novel entities with enhanced properties. For instance, the study by Okawa et al. (1997) demonstrated a one-pot synthesis of novel (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, showcasing the versatility of these compounds in chemical synthesis through unexpected reactions and novel mechanisms (Okawa et al., 1997). Such methodologies could potentially be applied to the synthesis and functionalization of "N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide," enabling the exploration of its biological activities and applications.
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of structurally related compounds have been a significant area of research. Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and found some of them to exhibit potent antitubercular and antibacterial activities, suggesting potential therapeutic applications (Bodige et al., 2020). This highlights the potential of "N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" to be investigated for similar biological activities.
Antiviral and Anticancer Potential
Investigations into the antiviral and anticancer potential of compounds with related structures indicate a promising area for further research. Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity, suggesting that modifications to the chemical structure can lead to significant biological activities (Hebishy et al., 2020). Similarly, research into the potential anticancer activity of carboxamide derivatives, as explored by Al-Otaibi et al. (2022), underscores the importance of structural modifications for enhancing bioactivity (Al-Otaibi et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . This means that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels in the brain. This can result in enhanced memory and learning, making the compound a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
Propiedades
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c1-21-7-2-3-11(15(21)24)14(23)18-6-8-22-16(25)12-9-10(17)4-5-13(12)19-20-22/h2-5,7,9H,6,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNBIBXWPVFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)
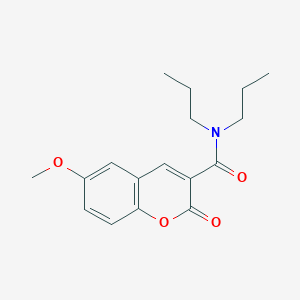
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)
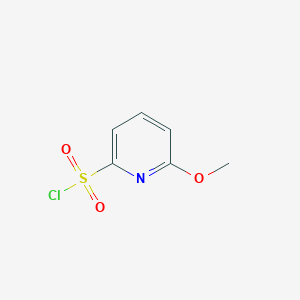
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)
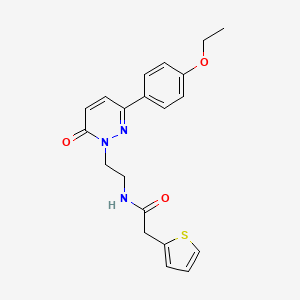
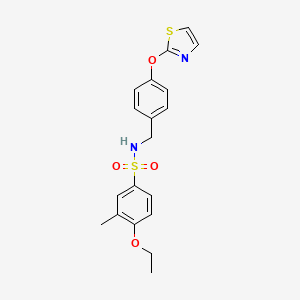
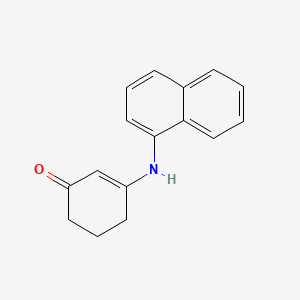


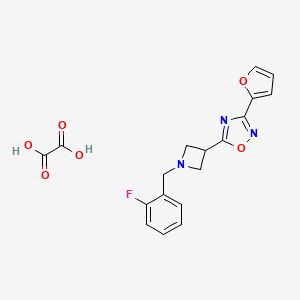
![2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858653.png)
